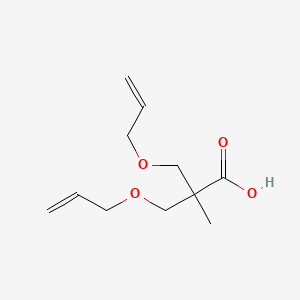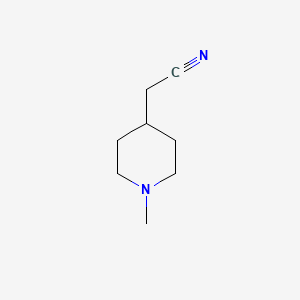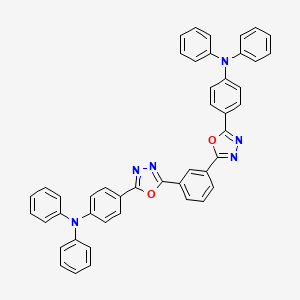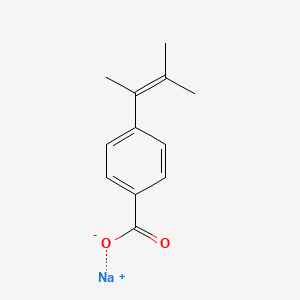
Sodium 4-(3-methyl-2-buten-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(3-methyl-2-buten-2-yl)benzoate, also known as sodium benzoate, is a widely used food preservative and additive. It is commonly found in soft drinks, fruit juices, and pickles. Apart from its use in the food industry, sodium benzoate has several scientific research applications, including its role as a model compound in the study of the kinetics of acid-catalyzed reactions.
Mecanismo De Acción
Sodium benzoate works as a preservative by inhibiting the growth of bacteria, yeast, and fungi. It does this by disrupting the metabolic processes of these microorganisms, which prevents them from growing and reproducing. Sodium benzoate is effective against a wide range of microorganisms, including those that cause food spoilage and foodborne illnesses.
Biochemical and Physiological Effects
Sodium benzoate has several biochemical and physiological effects. It is metabolized in the liver to produce hippuric acid, which is excreted in the urine. Sodium benzoate has been shown to have antioxidant properties and may help to protect against oxidative stress. However, some studies have suggested that Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate may have negative effects on human health, including its potential to cause DNA damage and disrupt mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium benzoate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and inexpensive. However, Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate has some limitations. It is not suitable for use in experiments that require a compound with a high degree of purity, as it may contain impurities that can interfere with the results of the experiment.
Direcciones Futuras
There are several future directions for research on Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate. One area of interest is its potential as an anticancer agent. Some studies have suggested that Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate may have anticancer properties, and further research is needed to explore this potential. Another area of interest is the potential health effects of long-term exposure to Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate. More studies are needed to determine the safety of this compound for human consumption. Additionally, there is a need for research on the environmental impact of Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate, particularly its potential to contribute to water pollution.
Métodos De Síntesis
Sodium benzoate can be synthesized by the reaction of benzoic acid with Sodium 4-(3-methyl-2-buten-2-yl)benzoate hydroxide. The reaction produces Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate and water. The synthesis of Sodium 4-(3-methyl-2-buten-2-yl)benzoate benzoate is a simple and cost-effective process, which makes it a popular choice for food manufacturers.
Aplicaciones Científicas De Investigación
Sodium benzoate has several scientific research applications. It is commonly used as a model compound in the study of the kinetics of acid-catalyzed reactions. It is also used in the synthesis of other compounds, such as benzyl alcohol and benzyl chloride. Sodium benzoate is also used in the production of phenol, which is an important chemical used in the manufacture of plastics and other materials.
Propiedades
IUPAC Name |
sodium;4-(3-methylbut-2-en-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2.Na/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCHVCGTPSFDB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)C(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(3-methyl-2-buten-2-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

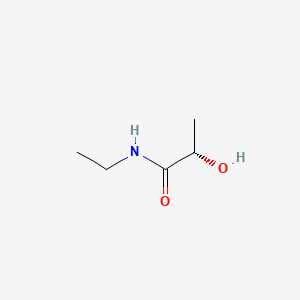

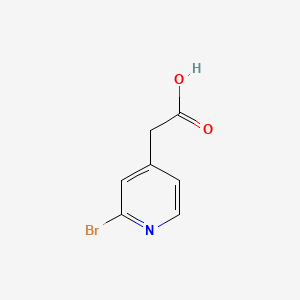
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)](/img/no-structure.png)
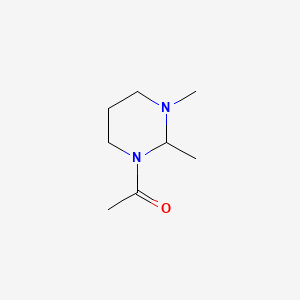

![2,3-Dihydroimidazo[1,5-a]benzimidazole-1-thione](/img/structure/B574462.png)
